CNX-774 was identified through a systematic screening of kinase inhibitors and developed as part of ongoing research into targeted therapies for B-cell malignancies and autoimmune disorders. Its discovery is linked to efforts aimed at improving the therapeutic landscape for patients resistant to conventional treatments .
The synthesis of CNX-774 involves a series of organic reactions that typically include the formation of a tricyclic benzonaphthyridinone scaffold. This scaffold serves as a pharmacophore, which is modified through structure-activity relationship studies to enhance its potency and selectivity for Bruton tyrosine kinase .
The synthetic route generally includes:
The detailed synthetic pathway is often proprietary but follows established organic synthesis protocols commonly used in medicinal chemistry.
The molecular structure of CNX-774 features a complex arrangement typical of irreversible kinase inhibitors, characterized by:
CNX-774 primarily acts through covalent modification of Bruton tyrosine kinase, specifically targeting the cysteine residue in its active site. This reaction can be described as follows:
The kinetics of this reaction can be analyzed using time-dependent assays that measure the rate of inhibition and the concentration of unmodified enzyme over time.
The mechanism by which CNX-774 exerts its effects involves several key steps:
Studies have shown that CNX-774 effectively reduces cell viability in resistant PDAC cell lines when used in combination with other chemotherapeutic agents, demonstrating its potential in enhancing treatment efficacy .
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing these properties.
CNX-774 has been primarily investigated for its applications in oncology:
CNX-774 (C₂₆H₂₂FN₇O₃; MW: 499.5 g/mol) features a tripartite structure comprising:
X-ray crystallography confirms covalent adduct formation with Cys-481, positioning the acrylamide group 6 Å from the fluoropyrimidine ring—ideal for bond formation without steric strain [2] [10]. This architecture confers sub-nanomolar potency (IC₅₀ < 1 nM) by exploiting BTK’s non-conserved cysteine residue [5] [7].
Table 1: Key Structural Domains of CNX-774
Domain | Chemical Group | Role in BTK Inhibition |
---|---|---|
Electrophilic Warhead | Acrylamide | Covalent binding to Cys-481 |
Central Core | 5-Fluoropyrimidine | ATP-competitive hinge interaction |
Hydrophobic Anchor | N-methylpicolinamide | Allosteric pocket occupancy |
CNX-774 exhibits moderate lipophilicity (calculated ClogP: 3.1) and high polar surface area (PSA: 114.1 Ų) [1] [3]. These properties critically influence its pharmacokinetic profile:
Table 2: Physicochemical Profile of CNX-774
Parameter | Value | Biological Implication |
---|---|---|
Molecular Weight | 499.5 g/mol | Potential for reduced oral absorption |
ClogP | 3.1 | Moderate membrane permeability |
Polar Surface Area | 114.1 Ų | Limited blood-brain barrier penetration |
Solubility (DMSO) | 100 mg/mL | Requires solubilizing agents |
Synthesis involves sequential cross-coupling and amidation steps (Figure 2):
Challenges include:
CNX-774 inhibits BTK through time-dependent kinetics:
Downstream effects include:
Despite covalent targeting, CNX-774 maintains selectivity (Table 3):
Table 3: Kinase Selectivity Profile of CNX-774
Kinase | IC₅₀ (nM) | Cysteine Conservation |
---|---|---|
BTK | <1 | Cys-481 (Unique) |
BMX | 28 | Cys-496 |
HER4 | 130 | Cys-773 |
ITK | >1000 | None |
A 2022 study revealed CNX-774’s potent ENT1 blockade (IC₅₀: 50 nM), independent of BTK inhibition [4]. Mechanistically:
CNX-774’s phenoxy-picolinamide scaffold diverges from:
Unlike BTK inhibitors focused on hematologic malignancies, CNX-774’s ENT1 inhibition enables solid tumor applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7